5-(3-Chloro-5-fluorophenyl)nicotinic acid

Description

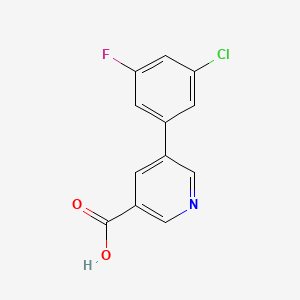

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTINWWOOVHVSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687704 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-74-2 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chloro 5 Fluorophenyl Nicotinic Acid

Retrosynthetic Analysis of 5-(3-Chloro-5-fluorophenyl)nicotinic acid

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is the C5-C1' bond between the nicotinic acid backbone and the 3-chloro-5-fluorophenyl substituent. This disconnection simplifies the molecule into two key synthons: a 5-substituted nicotinic acid derivative and a substituted benzene (B151609) derivative.

This primary disconnection points towards a cross-coupling reaction as the most direct and efficient synthetic strategy. Specifically, a Suzuki-Miyaura coupling is a highly plausible forward synthetic step. This would involve the reaction of a 5-halonicotinic acid derivative (such as 5-bromonicotinic acid) with (3-chloro-5-fluorophenyl)boronic acid. The carboxyl group on the nicotinic acid moiety can be present during the coupling or introduced after the formation of the bi-aryl system.

An alternative, though often less favored due to potential side reactions, involves a disconnection leading to a nucleophilic pyridine (B92270) intermediate and an electrophilic phenyl component, or vice versa. This could conceptually be achieved through strategies like directed ortho-metalation.

Classical Synthetic Approaches for Pyridine Carboxylic Acid Derivatives

The synthesis of pyridine carboxylic acid derivatives is well-established in organic chemistry, with several classical methods being applicable to the construction of the target molecule.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. electronicsandbooks.com It is particularly well-suited for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with an organoboron compound. electronicsandbooks.com

In a likely synthetic route, 5-bromonicotinic acid is coupled with (3-chloro-5-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction yield and purity. electronicsandbooks.com The Pd-catalyzed Suzuki reaction is favored due to its mild reaction conditions and tolerance of a wide range of functional groups. electronicsandbooks.com

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings used in the synthesis of 5-aryl nicotinic acid derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | Good | electronicsandbooks.com |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Ethanol | Reflux | Moderate to Good | electronicsandbooks.comacs.org |

| Pd(OAc)₂ | None | K₂CO₃ | THF | Reflux | Variable | acs.org |

| PXPd2 | None | K₂CO₃ | Toluene | 100 | Good | acs.org |

This data is representative of Suzuki-Miyaura reactions for similar substrates and may require optimization for the specific synthesis of this compound.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile. wikipedia.org

For the synthesis of a substituted nicotinic acid, a suitable DMG on the pyridine ring could direct lithiation at the 5-position. However, the application of DoM for this specific target molecule is complex. The carboxyl group itself is not a suitable DMG under these conditions. A common approach involves using a protected form of the carboxylic acid or another functional group that can later be converted to a carboxylic acid. Potential DMGs for a pyridine ring include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orguwindsor.ca The strategy would involve the reaction of the lithiated pyridine with a suitable electrophilic source of the 3-chloro-5-fluorophenyl group.

While cross-coupling reactions are generally more direct for this target, the pyridine ring of nicotinic acid can also be constructed through condensation and cyclization reactions. These methods build the heterocyclic ring from acyclic precursors.

One general approach involves the condensation of an α,β-unsaturated carbonyl compound with an enamine or a similar nitrogen-containing species. For instance, a derivative of 3-aminoacrolein could react with a 1,3-dicarbonyl compound in a Hantzsch-type pyridine synthesis, followed by subsequent functional group manipulations to install the desired substituents and the carboxylic acid. However, achieving the specific substitution pattern of this compound through this route would likely involve a multi-step sequence and may present challenges in controlling regioselectivity. A known process for preparing related dichlorofluoronicotinic acids involves the hydrolysis of a cyanopyridine precursor, which itself is formed from a dihydroxypyridine. google.com

Advanced Synthetic Techniques Applicable to Halogenated Nicotinic Acids

Modern synthetic chemistry offers techniques that can improve the efficiency and environmental footprint of organic reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.gov

In the context of synthesizing this compound, MAOS could be particularly beneficial for the palladium-catalyzed Suzuki-Miyaura coupling step. The rapid heating provided by microwaves can significantly shorten the often-lengthy reaction times required for cross-coupling reactions. For instance, a reaction that might take several hours under conventional heating could potentially be completed in a matter of minutes in a microwave reactor. nih.gov This technique is also applicable to other steps in the synthesis, such as the formation of precursors or subsequent functional group transformations. nih.gov

Green Chemistry Principles in Compound Preparation (e.g., Solvent Selection)

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. A key aspect of this is the selection of appropriate solvents, which constitute a significant portion of the waste generated in chemical reactions.

Traditionally, solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and 1,4-dioxane (B91453) have been commonly employed for Suzuki-Miyaura coupling reactions. However, these solvents are classified as hazardous or problematic due to their toxicity, flammability, and environmental persistence. nih.govwhiterose.ac.ukresearchgate.net

In recent years, a significant shift towards the use of greener alternatives has been observed. For the synthesis of compounds like this compound, several environmentally friendly solvents have been identified as effective replacements.

Recommended Green Solvents:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent alternative to THF. nih.govcapes.gov.br It is less volatile and has a higher boiling point, which can be advantageous for reactions requiring elevated temperatures. Its immiscibility with water can also simplify the work-up procedure, allowing for easy separation of the product. nih.gov

Cyclopentyl methyl ether (CPME): CPME is another green ether solvent with a high boiling point and low water solubility, making it a suitable replacement for traditional ether solvents. nih.gov

Acetate (B1210297) and Carbonate Solvents: Solvents like isopropyl acetate (i-PrOAc), ethyl acetate (EA), and dimethyl carbonate (DMC) are considered greener options due to their lower toxicity and biodegradability. nih.gov

Aqueous Systems: Performing the Suzuki-Miyaura reaction in water or a mixture of water and an organic solvent is a highly attractive green approach. whiterose.ac.ukharvard.edu The use of water as a solvent eliminates the need for volatile organic compounds (VOCs) and can sometimes enhance reaction rates.

The selection of a green solvent is a critical step in aligning the synthesis of this compound with the principles of sustainability. The choice often depends on the specific catalyst system and reaction conditions being employed.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction between a 5-halonicotinic acid derivative (commonly 5-bromonicotinic acid) and (3-chloro-5-fluorophenyl)boronic acid. The optimization of reaction parameters is paramount to achieving high yields and purity of the final product.

General Reaction Scheme:

Key Parameters for Optimization:

Catalyst System: Palladium-based catalysts are the most effective for this transformation. Commonly used pre-catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is also crucial, with bulky, electron-rich phosphine (B1218219) ligands often enhancing catalytic activity. harvard.edu

Base: The presence of a base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: As discussed in the previous section, the choice of solvent is critical. Optimization studies often involve screening a range of green solvents to identify the one that provides the best balance of yield, reaction time, and ease of work-up.

Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Illustrative Optimization Data:

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | >80 | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 37 | 85 | capes.gov.br |

| 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 37 | 75 | capes.gov.br |

This table presents data from similar reactions to illustrate the typical conditions and yields achievable in Suzuki-Miyaura couplings of 5-bromonicotinic acid. The exact yield for the synthesis of this compound would require specific experimental determination.

The optimization process is an iterative one, involving the systematic variation of each parameter to identify the conditions that provide the highest yield of the desired product with minimal side reactions and environmental impact.

Spectroscopic and Analytical Characterization of 5 3 Chloro 5 Fluorophenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in the 5-(3-Chloro-5-fluorophenyl)nicotinic acid molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the substituted phenyl ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the molecule.

Expected ¹H NMR Data Interpretation:

Pyridine Ring Protons: Three distinct signals corresponding to the protons at positions 2, 4, and 6 of the nicotinic acid ring. Their chemical shifts would be downfield due to the aromatic nature of the ring and the influence of the nitrogen atom and the carboxylic acid group.

Phenyl Ring Protons: Three signals for the protons on the 3-chloro-5-fluorophenyl group. The fluorine and chlorine atoms would influence their chemical shifts and coupling patterns.

Carboxylic Acid Proton: A broad singlet, typically at a very downfield chemical shift, corresponding to the acidic proton of the -COOH group.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carboxylic) and its electronic environment.

Expected ¹³C NMR Data Interpretation:

Pyridine Ring Carbons: Five signals for the carbons of the pyridine ring. The carbon attached to the carboxylic acid (C3) and the carbons adjacent to the nitrogen (C2 and C6) would have characteristic chemical shifts.

Phenyl Ring Carbons: Six signals for the carbons of the phenyl ring. The carbons directly bonded to the chlorine and fluorine atoms would exhibit chemical shifts significantly affected by these halogens. Carbon-fluorine coupling would also be observable.

Carboxylic Carbon: A signal at a downfield position, characteristic of a carbonyl carbon in a carboxylic acid.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are spin-spin coupled, confirming the arrangement of protons on both the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridine and phenyl rings, and for assigning quaternary carbons (carbons with no attached protons).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

Expected IR Data Interpretation:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: A series of absorption bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic pyridine and phenyl rings.

C-Cl and C-F Stretches: Absorption bands in the fingerprint region (typically below 1400 cm⁻¹) corresponding to the carbon-chlorine and carbon-fluorine bonds.

Data Tables

Due to the lack of specific, publicly available experimental data for this compound, the following tables are presented as templates that would be populated with experimental values upon analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (pyridine) | --- | --- | --- |

| H-4 (pyridine) | --- | --- | --- |

| H-6 (pyridine) | --- | --- | --- |

| H-2' (phenyl) | --- | --- | --- |

| H-4' (phenyl) | --- | --- | --- |

| H-6' (phenyl) | --- | --- | --- |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (pyridine) | --- |

| C-3 (pyridine) | --- |

| C-4 (pyridine) | --- |

| C-5 (pyridine) | --- |

| C-6 (pyridine) | --- |

| C-1' (phenyl) | --- |

| C-2' (phenyl) | --- |

| C-3' (phenyl) | --- |

| C-4' (phenyl) | --- |

| C-5' (phenyl) | --- |

| C-6' (phenyl) | --- |

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | --- | --- |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | --- | Broad |

| C=O (Carboxylic Acid) | --- | Strong |

| C=C/C=N (Aromatic) | --- | Medium |

| C-Cl | --- | Medium-Weak |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements within a sample, which can then be compared against theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a crucial verification of the sample's purity and identity.

For this compound, the molecular formula is established as C₁₂H₇ClFNO₂. Based on this formula, the theoretical elemental composition has been calculated using the standard atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u).

The theoretical elemental percentages are essential for chemists to confirm the successful synthesis of the target compound. By comparing these calculated values with the results obtained from experimental elemental analysis, researchers can ascertain the purity of the synthesized this compound and ensure it is free from significant impurities.

Below is a data table presenting the theoretical elemental composition of this compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 57.29 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.80 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.09 |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.55 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.57 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.72 |

| Total | | | | 251.644 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of 5 3 Chloro 5 Fluorophenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding its intrinsic stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 5-(3-Chloro-5-fluorophenyl)nicotinic acid, theoretical calculations would determine the energy of these orbitals and the resulting energy gap, providing insight into its kinetic stability.

Table 1: Theoretical Frontier Molecular Orbital Properties (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids, as specific experimental or published computational values for this exact compound are not readily available in public literature.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating capability. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between LUMO and HOMO energies; relates to chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating these are primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the carboxylic hydrogen atom.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Based on its structural similarity to other nicotinic acid derivatives, this compound could be investigated for its interaction with various biological targets. Nicotinic acid and its analogs are known to interact with receptors such as G-protein coupled receptors (GPCRs) involved in metabolic regulation. Docking studies would typically screen the compound against a panel of such receptors to identify those with the highest binding affinity, thereby nominating them as putative targets.

Once a putative target is identified, docking simulations can predict the specific binding mode of this compound within the receptor's active site. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a binding pocket. The aromatic rings can participate in hydrophobic and pi-stacking interactions with residues like Phenylalanine, Tyrosine, and Tryptophan.

Table 2: Predicted Intermolecular Interactions from a Hypothetical Docking Simulation (Note: This table is illustrative of typical interactions for this class of compounds.)

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carboxylic Acid (O, OH) | Arg, Lys, His, Ser, Thr |

| Hydrogen Bond | Pyridine Nitrogen | Gln, Asn, Ser, Thr |

| Pi-Pi Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Chloro-fluorophenyl group | Val, Leu, Ile, Ala, Met |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a model. Such a model could predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. The specific contribution of the chloro and fluoro substituents on the phenyl ring could be quantified through such a study, providing valuable insights for the design of more potent compounds.

Selection and Calculation of Molecular Descriptors

In the realm of computational chemistry, the characterization of a molecule's physicochemical properties through numerical values, known as molecular descriptors, is a fundamental step in quantitative structure-activity relationship (QSAR) studies. For a molecule such as this compound, a diverse set of descriptors would be calculated to comprehensively represent its structural, electronic, and topological features. These descriptors can be broadly categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors.

One-dimensional descriptors include basic molecular properties like molecular weight, atom count, and the number of rotatable bonds. Two-dimensional descriptors are derived from the 2D representation of the molecule and can include topological indices that describe molecular branching and connectivity, as well as counts of specific functional groups and pharmacophore features. Three-dimensional descriptors are calculated from the 3D conformation of the molecule and encompass a wide range of properties, including molecular shape, surface area, and quantum-chemical descriptors.

For a thorough QSAR study of this compound and its analogs, a selection of descriptors from each category would be calculated using specialized software. This would likely include constitutional descriptors, topological indices, electrostatic descriptors, and quantum-chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The selection of descriptors is a critical step, as the goal is to identify those that are most relevant to the biological activity being studied, while avoiding redundancy and minimizing the risk of chance correlations in the subsequent statistical modeling.

To illustrate this, a hypothetical set of calculated molecular descriptors for this compound and a small series of its virtual analogs is presented in the table below.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| 1 | 251.64 | 3.85 | 49.67 | 1 | 3 |

| 2 | 267.64 | 4.21 | 49.67 | 1 | 3 |

| 3 | 231.18 | 3.49 | 49.67 | 1 | 3 |

| 4 | 281.68 | 4.57 | 49.67 | 1 | 3 |

| 5 | 247.67 | 3.98 | 58.90 | 2 | 4 |

Development of Predictive Statistical Models (e.g., Multiple Linear Regression, Partial Least Squares)

Following the calculation of molecular descriptors, the next step in a computational chemistry study is the development of predictive statistical models. These models aim to establish a mathematical relationship between the calculated descriptors (the independent variables) and the biological activity of the compounds (the dependent variable). Two commonly employed methods for this purpose are Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression.

Multiple Linear Regression is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. The goal of MLR is to model the linear relationship between the independent and dependent variables. In the context of QSAR, an MLR model would take the form of an equation where the biological activity is a linear combination of the most relevant molecular descriptors. The selection of descriptors for an MLR model is crucial and is often guided by statistical parameters such as the correlation coefficient (R²), the standard deviation of the regression, and the F-statistic.

Partial Least Squares regression is a more advanced statistical method that is particularly useful when the number of predictor variables is large and when there is multicollinearity among them. PLS reduces the predictor variables to a smaller set of uncorrelated components and then performs least squares regression on these components instead of on the original data. This approach can often lead to more robust models with better predictive power, especially when dealing with complex datasets.

To demonstrate the application of these methods, a hypothetical QSAR study on a series of this compound analogs could yield statistical models with the following performance metrics:

| Model | Statistical Parameter | Value |

| MLR | R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 | |

| RMSE (Root Mean Square Error) | 0.25 | |

| PLS | R² (Coefficient of Determination) | 0.91 |

| Q² (Cross-validated R²) | 0.86 | |

| RMSE (Root Mean Square Error) | 0.18 |

These hypothetical results would suggest that the PLS model provides a better fit and higher predictive capability for the given dataset compared to the MLR model.

De Novo Design and Virtual Screening Approaches for Novel Analogs

Beyond analyzing existing compounds, computational chemistry offers powerful tools for the design of novel molecules with desired properties. De novo design and virtual screening are two such approaches that could be applied to discover new analogs of this compound.

De novo design, which translates to "from the beginning," involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a biological target. This can be achieved through various algorithms that piece together molecular fragments or grow molecules atom-by-atom within the constraints of a target's binding site. For this compound, a de novo design approach could be used to explore a vast chemical space and identify entirely new scaffolds that retain the key pharmacophoric features required for biological activity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific target. This can be done through ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds are searched for similarity to a known active molecule, such as this compound, based on 2D or 3D similarity measures. In a structure-based virtual screen, a library of compounds is docked into the 3D structure of the biological target, and the binding poses are scored to predict binding affinity. Both approaches can efficiently filter large compound collections to a manageable number of candidates for experimental testing.

The application of these in silico methods would enable the rational design and discovery of novel analogs of this compound with potentially improved potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacological Investigations of Nicotinic Acid Derivatives with Potential Relevance to 5 3 Chloro 5 Fluorophenyl Nicotinic Acid

Enzyme Inhibition Studies (In Vitro)

The ability of nicotinic acid derivatives to inhibit specific enzymes is a key area of investigation for their potential therapeutic applications. These studies often focus on enzymes implicated in metabolic disorders and other disease pathways.

A significant area of research for nicotinic acid derivatives is their potential to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.govd-nb.info Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, a key strategy in managing type 2 diabetes. nih.govacs.org

A study on a series of 5-amino-nicotinic acid derivatives demonstrated their inhibitory potential against both α-amylase and α-glucosidase. nih.gov The synthesized compounds exhibited promising activities, with IC50 values for α-amylase inhibition ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. nih.govd-nb.info Notably, some of these derivatives showed inhibitory potential comparable to the standard drug, acarbose. nih.gov

Another study focusing on nicotinic acid derivatives with modifications at the 6th position of the pyridine (B92270) ring also reported significant inhibitory activity. acs.orgnih.gov Certain compounds demonstrated micromolar inhibition against α-amylase, with one derivative showing a remarkable 72% enzyme inactivation level, surpassing that of acarbose. acs.orgnih.gov For α-glucosidase, other derivatives exhibited inhibition values comparable to acarbose, with a significant enhancement in enzyme inhibition at saturation. acs.orgnih.gov Mechanistic studies revealed a noncompetitive inhibition mechanism for both enzymes, which could offer advantages over competitive inhibitors. acs.orgnih.gov

| Derivative Class | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL | nih.govd-nb.info |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL | nih.govd-nb.info |

| 6-substituted nicotinic acid derivatives | α-Amylase | IC50 of 20.5 and 58.1 μM for select compounds | acs.orgnih.gov |

| 6-substituted nicotinic acid derivatives | α-Glucosidase | IC50 of 32.9 and 26.4 μM for select compounds | acs.orgnih.gov |

Nicotinic acid derivatives have also been investigated for their inhibitory effects on other enzymes relevant to various diseases.

Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate intracellular signaling pathways. frontiersin.org Selective inhibition of PDE7 has been shown to reduce the motivation for nicotine (B1678760) use in preclinical models by modulating dopaminergic transmission. nih.gov While not directly linked to 5-(3-Chloro-5-fluorophenyl)nicotinic acid, this highlights the potential for nicotinic acid-based structures to interact with the PDE family.

Methionine Aminopeptidase 2 (MetAP2): MetAP2 is an enzyme crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibitors of MetAP2 have been shown to suppress vasculogenic mimicry, an alternative blood supply mechanism in malignant tumors, in various human cancer cell lines. nih.gov This suggests that nicotinic acid derivatives with MetAP2 inhibitory activity could have anti-cancer applications.

Cytochrome P450 Enzymes: In vitro studies have demonstrated that at therapeutic concentrations, both nicotinic acid and nicotinamide (B372718) can inhibit certain cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1. nih.gov The inhibition mechanism is believed to involve the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov

Antimicrobial Activity Evaluation (In Vitro)

The search for new antimicrobial agents is a global health priority, and nicotinic acid derivatives have emerged as a promising class of compounds.

Several studies have documented the antibacterial properties of nicotinic acid derivatives. In one study, a series of acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov One compound was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL). nih.gov Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives yielded a compound with broad-spectrum activity against all tested strains, showing particular potency against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). nih.gov

Other research has also highlighted the potential of nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria. nih.gov The incorporation of the nicotinic acid moiety into various chemical scaffolds has been a strategy to develop new lead compounds for treating multi-drug resistant bacteria. researchgate.net

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Acylhydrazones of nicotinic acid | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | nih.gov |

| Acylhydrazones of nicotinic acid | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | nih.gov |

Beyond their antibacterial effects, nicotinic acid derivatives have been evaluated for their activity against fungi and Mycobacterium tuberculosis.

Antifungal Activity: Acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have been reported to possess antifungal activity. nih.gov In one study, synthesized compounds were tested against Candida species, though specific activity data was not detailed in the abstract. nih.gov

Antitubercular Activity: The structural similarity of nicotinic acid to isoniazid (B1672263), a first-line anti-tuberculosis drug, has prompted the investigation of its derivatives as potential antitubercular agents. researchgate.netsemanticscholar.org Several studies have synthesized and evaluated nicotinic acid hydrazides and related compounds for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov

In one such study, a series of nicotinic acid hydrazide derivatives were synthesized, with some compounds exhibiting significant antimycobacterial activity. nih.govnih.gov Isatin hydrazides, in particular, were found to be remarkably active, with one compound showing an MIC of 6.25 µg/mL. nih.govnih.gov Another study on nicotinic and isoniazid analogues identified a compound with an MIC of 1.2 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.netsemanticscholar.org These findings suggest that the nicotinic acid scaffold is a valuable starting point for the development of new antitubercular drugs. researchgate.netsemanticscholar.org

| Derivative Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isatin hydrazides of nicotinic acid | Mycobacterium tuberculosis | 6.25 µg/mL for the most active compound | nih.govnih.gov |

| Nitro nicotinic/isoniazid derivatives | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL for the most active compound | researchgate.netsemanticscholar.org |

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The development of novel anti-cancer agents is a major focus of medicinal chemistry, and nicotinic acid derivatives have shown promise in this area.

A study focused on the design and synthesis of nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The cytotoxic activity of these novel compounds was assessed against 60 human cancer cell lines. nih.gov One derivative, compound 5c, exhibited potent cytotoxic activity against colon (HCT-15) and prostate (PC-3) cancer cell lines, with an IC50 of 0.068 μM for VEGFR-2 inhibition. nih.gov This compound also induced apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

Another study reported that a simple fluorinated 2-arylbenzothiazole, 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole, which can be considered a related heterocyclic structure, showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.gov

While direct in vitro antiproliferative data for this compound is not available in the provided search results, the potent activity of other substituted nicotinic acid derivatives suggests that this class of compounds warrants further investigation for its potential anti-cancer effects.

| Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 5c (nicotinic acid-based) | VEGFR-2 Inhibition | IC50 = 0.068 μM | nih.gov |

| Compound 5c (nicotinic acid-based) | Colon (HCT-15) | Higher cytotoxic potential than doxorubicin | nih.gov |

| Compound 5c (nicotinic acid-based) | Prostate (PC-3) | Higher cytotoxic potential than doxorubicin | nih.gov |

Assessment of Cell Viability and Growth Inhibition

No studies detailing the assessment of cell viability or growth inhibitory effects of this compound on any cell lines were identified. Standard assays, such as the MTT or similar colorimetric assays that measure cellular metabolic activity as an indicator of viability, have not been reported for this compound. Consequently, data regarding its potential cytotoxicity or cytostatic effects, including IC50 values, are not available.

Mechanisms of Action in Responsive Cell Lines (e.g., Apoptosis Induction)

There is no available information regarding the mechanisms of action of this compound in any responsive cell lines. Research into whether this compound can induce programmed cell death (apoptosis), for instance through the activation of caspases or regulation of apoptotic proteins, has not been published.

Anti-inflammatory and Analgesic Properties (In Vitro Models)

No in vitro studies investigating the anti-inflammatory or analgesic properties of this compound could be located. Reports on its ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6), are absent from the scientific literature.

Antioxidant Activity Assessment (In Vitro Radical Scavenging Assays)

The antioxidant potential of this compound has not been evaluated in any publicly accessible studies. There are no data from common in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, to characterize its capacity to neutralize free radicals.

Structure Activity Relationship Sar Analysis of 5 3 Chloro 5 Fluorophenyl Nicotinic Acid and Its Analogs

Impact of Halogen Substituents on Biological Activities

Halogen atoms are frequently incorporated into bioactive molecules to enhance their pharmacological properties, such as membrane permeability, metabolic stability, and binding affinity. nih.gov In the case of 5-(3-chloro-5-fluorophenyl)nicotinic acid, the chlorine and fluorine atoms on the phenyl ring are critical determinants of its biological activity.

The specific placement of halogen substituents on an aromatic ring can profoundly influence a molecule's biological activity and selectivity. The meta positions (3 and 5) of the chlorine and fluorine in this compound are significant.

Research on various classes of compounds has demonstrated that the position of halogen substitution affects bioactivity. For instance, in studies of cinnamic acid derivatives, para-substituted fluorine or chlorine compounds showed potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs were less effective or showed a different selectivity profile. nih.gov Similarly, for sulfonylpiperazine analogs, ortho-fluorophenyl substitution resulted in greater selectivity for Hα4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to para-fluorophenyl substitution. nih.gov

The presence of fluorine at the meta position, as seen in some isocoumarin (B1212949) analogs, has been linked to increased antimetastatic effects. nih.gov Furthermore, placing fluorine on a phenyl ring can block metabolic oxidation by cytochrome P450 enzymes. nih.gov This effect is particularly pronounced when fluorine is in a position susceptible to hydroxylation, thereby increasing the compound's metabolic stability and duration of action. nih.gov The electron-withdrawing nature of both chlorine and fluorine deactivates the phenyl ring, making it less prone to oxidative metabolism.

Table 1: Impact of Halogen Position on Biological Activity in Analogous Scaffolds

| Scaffold | Halogen Position | Observed Effect | Reference |

|---|---|---|---|

| Cinnamic Acid Derivatives | para-F or para-Cl | Potent AChE inhibition | nih.gov |

| Cinnamic Acid Derivatives | ortho-F or ortho-Cl | Reduced AChE activity or altered selectivity | nih.gov |

| Sulfonylpiperazine Analogs | ortho-Fluorophenyl | Higher selectivity for Hα4β2 nAChRs | nih.gov |

| Isocoumarin Analogs | meta, para-Difluorophenyl | Potent antimetastatic activity | nih.gov |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a biological target. nih.gov This interaction arises from an anisotropicelectron density distribution around the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond. youtube.com

The strength of a halogen bond increases with the size and polarizability of the halogen atom, generally following the trend I > Br > Cl > F. nih.gov While fluorine is typically not considered a strong halogen bond donor, the presence of the electron-withdrawing chlorine and the aromatic ring system can enhance the σ-hole on the chlorine atom, making it a viable halogen bond donor.

Computational and experimental studies have confirmed the importance of halogen bonds in stabilizing ligand-receptor complexes. nih.govnih.gov For example, molecular dynamics simulations of the dopamine (B1211576) D4 receptor have shown that halogen bonds between chlorinated ligands and amino acid residues like valine (V5x40) and histidine (H6x55) are crucial for the binding mode. nih.govnih.gov In co-crystals of halogenated pyridine (B92270) amides with dicarboxylic acids, bromine and iodine atoms were observed to form structure-directing halogen bonds with oxygen atoms of the carboxylic acid groups. nih.gov

In this compound, the chlorine atom is positioned to potentially form a halogen bond with a suitable acceptor group within a receptor's binding site. This directional interaction can contribute significantly to the binding affinity and selectivity of the compound.

Influence of Pyridine Ring Substitution on Pharmacological Profile

The pyridine ring is a core component of many pharmaceuticals due to its ability to engage in various non-covalent interactions and its influence on the physicochemical properties of a molecule. nih.gov The nitrogen atom in the pyridine ring lowers the electron density of the aromatic system compared to a benzene (B151609) ring, making it more resistant to electrophilic substitution but more susceptible to nucleophilic attack. wikipedia.org

The nitrogen atom can act as a hydrogen bond acceptor, an interaction that is often critical for receptor binding. For example, in the binding of nicotine (B1678760) to nAChRs, the pyridine nitrogen forms a crucial water-mediated hydrogen bond with a backbone amide group in the receptor. pnas.org The replacement of the pyridine ring with a phenyl ring, which eliminates this hydrogen bonding capability, results in a dramatic loss of potency. pnas.org

Substitutions on the pyridine ring can modulate a compound's affinity, efficacy, and selectivity. nih.gov In analogs of epibatidine, a potent nicotinic agonist, various substituents on the pyridine ring led to significant differences in binding affinity and functional potency across different nAChR subtypes. nih.gov The position of the substituent is also vital. In many pharmaceuticals derived from pyridine carboxylic acids, substitution at the 2-, 3-, and 5-positions is common, highlighting the importance of these positions for tuning pharmacological activity. nih.gov In the target molecule, the phenyl group is at the 5-position and the carboxylic acid is at the 3-position (nicotinic acid), a common arrangement in bioactive compounds. chemistryjournal.net

Significance of the Carboxylic Acid Moiety for Molecular Recognition and Binding

The carboxylic acid group is a key functional group for molecular recognition in both biological and synthetic systems. ijacskros.comresearchgate.net Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with receptor sites. ijacskros.com

At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for potent electrostatic or ionic interactions with positively charged residues like arginine, lysine, or histidine in a binding pocket. The combination of hydrogen bonding and charged interactions makes the carboxylic acid group a powerful anchor for orienting a ligand within a receptor.

The importance of this moiety is demonstrated in numerous studies. For example, the recognition of dicarboxylic acids by synthetic receptors often relies on the precise geometry of hydrogen bonding sites that complement the two carboxylic acid groups. ijacskros.com In the development of enzyme inhibitors, the carboxylic group provides polarity and can coordinate with metal ions in the active site. nih.gov The removal or replacement of the carboxylic acid in many active molecules often leads to a complete loss of biological activity, underscoring its essential role in molecular recognition and binding.

Comparative SAR with Other Nicotinic Acid Scaffold Variations

The 5-phenylnicotinic acid scaffold is one of many variations based on the core nicotinic acid (vitamin B3) structure. Nicotinic acid itself and its derivatives have been explored for a wide range of therapeutic applications. chemistryjournal.net Comparing the SAR of this compound with other nicotinic acid derivatives provides insight into the unique contributions of its specific substitution pattern.

Substitution on the Pyridine Ring: While this compound has a substituent at the 5-position, other analogs might have substituents at the 2-, 4-, or 6-positions. Each position offers a different vector for substitution, leading to different interactions with a target. For example, substitutions at the 2- or 6-positions, adjacent to the nitrogen, can have a more pronounced effect on the electronic properties and hydrogen-bonding capability of the pyridine nitrogen.

Variations in the Linker: The direct phenyl-pyridine connection is rigid. Other scaffolds might incorporate flexible linkers (e.g., amides, ethers) between the phenyl and pyridine rings. This flexibility can allow the molecule to adopt different conformations, which may be beneficial or detrimental to binding affinity depending on the specific receptor topology.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a sulfonamide, which can mimic its acidic and hydrogen-bonding properties. These changes can affect the compound's pKa, metabolic stability, and cell permeability, leading to an altered pharmacological profile.

The specific combination of a 3,5-dihalo-substituted phenyl ring at the 5-position of a nicotinic acid core represents a highly tuned structure. The SAR data from related but distinct scaffolds emphasize that the precise arrangement of the halogenated ring, the pyridine core, and the carboxylic acid in this compound is likely critical for its specific biological activity.

Table 2: Comparative SAR of Nicotinic Acid Scaffolds

| Scaffold Variation | Key Structural Difference | General Impact on Activity | Reference |

|---|---|---|---|

| 2-Aryl Nicotinic Acids | Aryl group at C2 instead of C5 | Alters molecular shape; explored for anti-inflammatory activity | chemistryjournal.net |

| Substituted Epibatidine | Different core (7-azabicycloheptane) but contains substituted pyridine | Pyridine substitution significantly alters nAChR subtype selectivity | nih.gov |

| Cinnamic Acid Derivatives | Different core (cinnamic acid) but features halogenated phenyl ring | Halogen position dictates activity and selectivity against cholinesterases | nih.gov |

| Nicotinic Acid with Amide/Ester Derivatives | Carboxylic acid is derivatized | Modifies polarity and binding; used to create prodrugs or alter target | chemistryjournal.net |

Emerging Research Directions and Future Perspectives for 5 3 Chloro 5 Fluorophenyl Nicotinic Acid Research

Exploration of Novel Derivatization Pathways for Enhanced Activity and Selectivity

The core structure of 5-(3-chloro-5-fluorophenyl)nicotinic acid offers a versatile platform for chemical modification to enhance its therapeutic properties. Researchers are actively exploring various derivatization pathways to improve its biological activity, selectivity, and pharmacokinetic profile. The primary focus of these efforts is to create new chemical entities with superior efficacy and reduced side effects compared to existing treatments.

One promising approach involves the synthesis of amide and ester derivatives. By modifying the carboxylic acid group, it is possible to alter the compound's solubility, lipophilicity, and ability to interact with biological targets. For instance, the synthesis of nicotinamides from nicotinic acid has been shown to produce compounds with significant antimicrobial and anti-inflammatory activities. mdpi.comnih.gov A general synthetic route to achieve such derivatives involves the activation of the carboxylic acid with agents like thionyl chloride or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by reaction with a desired amine or alcohol. mdpi.comnih.gov

Another avenue of exploration is the introduction of different substituents on the pyridine (B92270) and phenyl rings. The strategic addition of functional groups can influence the compound's electronic properties and steric hindrance, leading to more specific interactions with target receptors. For example, the incorporation of pyrazole (B372694) moieties into the nicotinic acid scaffold has resulted in derivatives with potent antihyperlipidemic activity. nih.gov

The table below outlines potential derivatization strategies for this compound based on successful modifications of related nicotinic acid structures.

| Derivatization Strategy | Rationale | Potential Outcome | Relevant Research |

| Amide Synthesis | Improve metabolic stability and target engagement. | Enhanced anti-inflammatory or antihyperlipidemic activity. | Synthesis of nicotinamides with antimicrobial properties. mdpi.com |

| Esterification | Modulate lipophilicity for improved cell permeability. | Increased oral bioavailability and tissue distribution. | Use of fluorescent alkyl halides for derivatization. thermofisher.com |

| Pyrazole Annulation | Introduce a new heterocyclic ring to explore novel interactions. | Potent and selective inhibition of therapeutic targets. | Development of nicotinic acid-based diphenylpyrazoles. nih.gov |

| Thiophene Conjugation | Create bioisosteric replacements to enhance activity. | Novel fungicidal agents. | Synthesis of N-(thiophen-2-yl)nicotinamide derivatives. mdpi.com |

These derivatization pathways represent a key area of future research, with the potential to unlock new therapeutic applications for this compound and its analogs.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action is paramount for the rational design of more effective and safer drugs. For this compound, research is anticipated to focus on elucidating its interactions with specific biological targets and the downstream signaling pathways it modulates.

Given its structural similarity to nicotinic acid, a primary area of investigation will be its activity at the nicotinic acid receptor, GPR109A (also known as HM74A). nih.gov This G-protein coupled receptor is known to mediate the anti-lipolytic effects of niacin in adipocytes, leading to a reduction in plasma free fatty acids and subsequently, very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol. drugbank.comyoutube.com Advanced techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to precisely quantify the binding affinity and kinetics of this compound and its derivatives to GPR109A.

Beyond receptor binding, future studies will likely delve into the downstream signaling cascades. This includes investigating the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of various intracellular signaling proteins. nih.gov Techniques like Western blotting, ELISA, and reporter gene assays will be instrumental in mapping these pathways.

Furthermore, exploring potential "off-target" effects is crucial for a comprehensive understanding of the compound's biological profile. This may involve screening against a panel of other receptors and enzymes to identify any unintended interactions that could contribute to either therapeutic effects or adverse reactions. The discovery that nicotinic acid can inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor degradation, highlights the potential for uncovering novel mechanisms of action. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

For this compound, AI and ML can be applied in several key areas. De novo drug design algorithms can generate novel molecular structures based on the core scaffold, with optimized properties for binding to a specific target like GPR109A. drugtargetreview.com These generative models can explore a vast chemical space to propose compounds with high predicted activity and favorable drug-like properties. nih.gov

Predictive modeling is another critical application. ML models can be trained on existing data for nicotinic acid derivatives to predict the biological activity, selectivity, and potential toxicity of new virtual compounds. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.govmdpi.com For instance, AI can be used to predict the druggability of targets and assist in the repurposing of existing drugs. nih.gov

Development of Targeted Delivery Strategies for Enhanced Biological Efficacy

While a compound may exhibit potent activity in vitro, its effectiveness in vivo is often limited by factors such as poor solubility, rapid metabolism, or non-specific distribution. Targeted drug delivery strategies aim to overcome these challenges by ensuring that the therapeutic agent reaches its intended site of action at a sufficient concentration while minimizing exposure to healthy tissues.

For this compound, the development of targeted delivery systems could significantly enhance its therapeutic index. One approach is the use of prodrugs, which are inactive precursors that are converted to the active drug at the target site. nih.gov This can improve oral bioavailability and provide tissue-specific drug release.

Nanoparticle-based delivery systems also hold great promise. Encapsulating the compound within nanoparticles can protect it from degradation, improve its solubility, and allow for controlled release. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on target cells. nih.gov For instance, strategies targeting the nicotinic acetylcholine (B1216132) receptor have been explored for delivering drugs to neural cells. nih.gov

The table below summarizes potential targeted delivery strategies applicable to this compound.

| Delivery Strategy | Mechanism | Potential Advantage | Relevant Research |

| Prodrugs | Chemical modification to create an inactive form that is activated at the target site. | Improved pharmacokinetics and tissue selectivity. | Development of niacin prodrugs to reduce flushing. nih.gov |

| Liposomes | Encapsulation within lipid bilayers. | Enhanced solubility and reduced systemic toxicity. | General use in targeted cancer therapy. |

| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled release and protection from degradation. | Use in oral drug delivery formulations. nih.gov |

| Micelles | Self-assembling amphiphilic structures. | Solubilization of poorly water-soluble drugs. | Application in cancer drug delivery. |

By combining the inherent therapeutic potential of this compound with advanced drug delivery technologies, it may be possible to develop highly effective and well-tolerated treatments for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chloro-5-fluorophenyl)nicotinic acid, and what parameters critically influence reaction yields?

A three-step synthesis involving halogenation, trifluoromethylation, and hydrolysis is commonly employed for analogous nicotinic acid derivatives. Key parameters include:

- Temperature control : Optimal halogenation (e.g., bromination) typically occurs at 80–100°C.

- Catalyst selection : Copper catalysts enhance trifluoromethylation efficiency.

- Hydrolysis conditions : Acidic or basic hydrolysis (e.g., HCl/NaOH) converts nitriles to carboxylic acids. Side reactions, such as decarboxylation, must be monitored via HPLC or TLC .

Q. How should researchers validate the structural purity of this compound?

Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro/fluoro groups at C3/C5 positions of the phenyl ring).

- FT-IR : Identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹).

Q. What solubility properties and storage conditions are critical for handling this compound?

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on analogs like 5-(3',5'-dicarboxylphenyl)nicotinic acid . Test solubility in methanol, acetone, and aqueous buffers (pH 2–12) for reaction optimization.

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis or photodegradation. Desiccate to avoid moisture absorption .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use FFP2/P2 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can this compound be applied in designing functional metal-organic frameworks (MOFs)?

As a tridentate ligand, it may coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. Key steps include:

- Solvothermal synthesis : React with metal salts in DMF/water at 100–120°C for 24–72 hours.

- Defect engineering : Introduce missing-linker defects to enhance gas adsorption (e.g., CO₂, CH₄) by modulating ligand-to-metal ratios .

- Post-synthetic modification : Functionalize the carboxylic acid group via esterification or amidation to tailor surface chemistry.

Q. What computational strategies are used to predict the electronic and catalytic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) for redox activity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- MD simulations : Study stability in solvent environments (e.g., water, DMSO) under varying temperatures .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Impurity analysis : Use LC-MS to detect byproducts (e.g., dehalogenated or dimerized species).

- Isomer differentiation : Compare experimental NMR shifts with computed spectra (GIAO method) for regioisomers .

- Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility or tautomerism.

Q. What strategies mitigate low yields in the trifluoromethylation step during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.